N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide
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Overview
Description
N,N-Dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a methanesulfonyl group and a carboxamide group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of different substituted pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism by which N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-5-(2-methyl-6-(5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide
Uniqueness: N,N-Dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide stands out due to its specific structural features, such as the dibutyl groups and the methanesulfonyl group, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N,N-dibutyl-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-5-7-9-18(10-8-6-2)14(19)13-12(3)11-16-15(17-13)22(4,20)21/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLBADOFTNKYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=NC(=NC=C1C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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